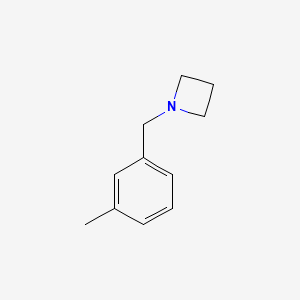
1-(3-Methylbenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)azetidine can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzylamine with a suitable azetidine precursor under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by cyclization to form the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization reaction. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the azetidine ring to a more saturated amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Saturated amines.
Substitution: Functionalized azetidines with various substituents at the benzyl group.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbenzyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbenzyl)azetidine involves its interaction with specific molecular targets. The ring strain of the azetidine moiety facilitates its binding to enzymes and receptors, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Azetidine: The parent compound with no substituents.
2-Methylazetidine: A methyl group substituted at the second position of the azetidine ring.
3-Benzylazetidine: A benzyl group substituted at the third position of the azetidine ring.
Uniqueness: 1-(3-Methylbenzyl)azetidine is unique due to the presence of both a methyl group and a benzyl group, which impart distinct steric and electronic effects. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
1-[(3-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-10-4-2-5-11(8-10)9-12-6-3-7-12/h2,4-5,8H,3,6-7,9H2,1H3 |
InChI-Schlüssel |
ZSJQCHJZLTTXGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


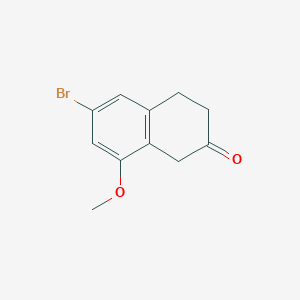

![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)


![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)

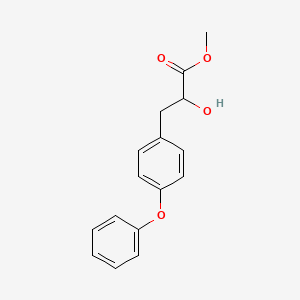
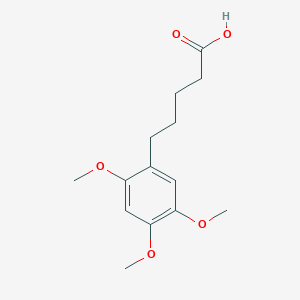
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
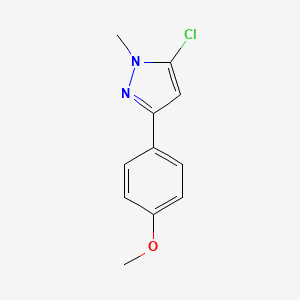
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)
